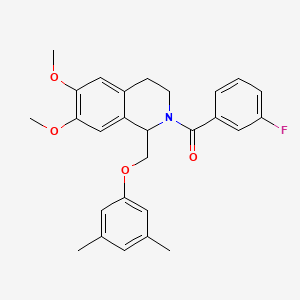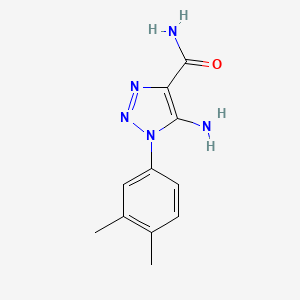
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. EF24 has been found to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. In
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is complex and involves multiple pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is responsible for regulating the expression of pro-inflammatory cytokines and enzymes. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which is responsible for regulating cell growth and proliferation.
生化和生理效应
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, reduce the production of pro-inflammatory cytokines and enzymes, and inhibit the growth and proliferation of cancer cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has also been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well-understood. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide. One area of research is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide analogs with improved solubility and bioavailability. Another area of research is the exploration of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide's potential therapeutic benefits in other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. It has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide's mechanism of action is complex and involves multiple pathways. While N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide, including the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide analogs and further studies on its safety and efficacy.
合成方法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is synthesized through a multi-step reaction process that involves the condensation of 6-fluoronicotinic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-2-8-14-15-10(17-8)13-9(16)6-4-3-5-7(11)12-6/h3-5H,2H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNOHGODVIZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)



![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)


![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)
![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)